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Compound of Interest

Compound Name: diSulfo-Cy3 alkyne

Cat. No.: B12279279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diSulfo-Cy3
alkyne in single-molecule tracking (SMT) experiments. diSulfo-Cy3 alkyne is a water-soluble,

bright, and photostable fluorescent dye ideal for labeling biomolecules in aqueous

environments through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known

as "click chemistry."[1][2] Its hydrophilicity, conferred by two sulfonate groups, minimizes

aggregation and non-specific binding, making it a robust probe for high-resolution imaging

applications in live cells.[3]

Introduction to diSulfo-Cy3 Alkyne for Single-
Molecule Tracking
Single-molecule tracking is a powerful technique that allows for the real-time observation of

individual molecules, providing insights into dynamic cellular processes such as protein-protein

interactions, intracellular transport, and membrane dynamics. A key requirement for successful

SMT is the use of bright and photostable fluorophores that can be specifically attached to a

target biomolecule with minimal perturbation.

diSulfo-Cy3 alkyne, a derivative of the cyanine dye Cy3, is well-suited for these applications.

The alkyne functional group enables its covalent conjugation to azide-modified biomolecules

via the highly specific and bioorthogonal click chemistry reaction.[2][4] This method allows for

precise labeling of target molecules in their native cellular environment. The sulfonated nature
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of the dye ensures high water solubility and reduces the likelihood of dye-induced artifacts,

which is critical for obtaining reliable single-molecule data.

Data Presentation
Photophysical and Chemical Properties of diSulfo-Cy3
Alkyne
The photophysical properties of diSulfo-Cy3 are crucial for its performance in single-molecule

imaging. The following table summarizes its key characteristics.

Property Value Reference

Excitation Maximum

(Absorbance)
~555 nm [5]

Emission Maximum ~570 nm [5]

Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹ [5]

Molecular Weight ~761.92 g/mol [5]

Solubility Water, DMSO, DMF [5]

Quantum Yield

Can be low (<0.1) but

increases upon conjugation to

biomolecules

[5]

Note: Photophysical properties such as quantum yield and fluorescence lifetime can be

influenced by the local environment and conjugation to biomolecules.[5][6]

Recommended Reagent Concentrations for Live Cell
Labeling
The following table provides a starting point for optimizing the concentrations of reagents for

CuAAC labeling in live cells.
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Reagent
Stock Solution
Concentration

Final
Concentration

Reference

diSulfo-Cy3 Alkyne
1-10 mM in DMSO or

water
1-25 µM [1]

Copper(II) Sulfate

(CuSO₄)
20 mM in water 50-250 µM [1][7]

Copper Ligand (e.g.,

THPTA)
50 mM in water

250-1250 µM (5:1

ratio with CuSO₄)
[1][7]

Reducing Agent (e.g.,

Sodium Ascorbate)

100 mM in water

(prepare fresh)
2.5-5 mM [1][7]

Azide-Modified

Biomolecule
Varies Varies

Experimental Protocols
This section provides detailed protocols for labeling biomolecules with diSulfo-Cy3 alkyne in

live cells and subsequent single-molecule tracking.

Protocol for Live Cell Labeling using Copper-Catalyzed
Click Chemistry (CuAAC)
This protocol is designed for labeling azide-modified biomolecules on the surface of or inside

live mammalian cells.

Materials:

diSulfo-Cy3 alkyne

Copper(II) sulfate (CuSO₄)

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Sodium ascorbate
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Dulbecco's Phosphate-Buffered Saline (DPBS)

Cell culture medium appropriate for the cell line

Mammalian cells expressing the azide-modified biomolecule of interest

Procedure:

Cell Preparation: Culture mammalian cells expressing the azide-modified target biomolecule

on glass-bottom dishes suitable for microscopy. Ensure the cells are healthy and sub-

confluent.

Preparation of Labeling Reagents (on ice):

Prepare a stock solution of diSulfo-Cy3 alkyne (e.g., 10 mM in water or DMSO).

Prepare a premixed solution of CuSO₄ and THPTA in a 1:5 molar ratio in DPBS. For

example, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[7]

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

Labeling Reaction Mixture: In a microcentrifuge tube on ice, combine the following in order:

DPBS

diSulfo-Cy3 alkyne to a final concentration of 25 µM.[1]

The premixed CuSO₄:THPTA solution to a final copper concentration of 50-250 µM.[1][7]

Freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.[1][7]

Cell Labeling:

Wash the cells twice with DPBS.

Add the labeling reaction mixture to the cells.

Incubate for 5-10 minutes at room temperature or 4°C to minimize endocytosis for surface

labeling.[1] Protect from light.
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Washing:

Remove the labeling solution.

Wash the cells three times with DPBS to remove unreacted reagents.

Imaging: Replace the wash buffer with fresh, phenol red-free cell culture medium. The cells

are now ready for single-molecule tracking.

Protocol for Single-Molecule Tracking Microscopy
This protocol outlines the general steps for acquiring single-molecule tracking data using a

wide-field fluorescence microscope.

Microscope Setup:

Microscope: An inverted fluorescence microscope equipped with a high numerical aperture

(NA ≥ 1.4) oil-immersion objective.

Laser: A laser line suitable for exciting Cy3 (e.g., 532 nm or 561 nm).[8]

Camera: A highly sensitive camera, such as an Electron Multiplying CCD (EMCCD) or a

scientific CMOS (sCMOS) camera, capable of high frame rates.

Filters: Appropriate dichroic mirrors and emission filters for the Cy3 fluorescence channel.

Image Acquisition:

Mount the Sample: Place the glass-bottom dish with the labeled cells on the microscope

stage.

Focus: Locate the cells and focus on the plane of interest (e.g., the cell membrane).

Illumination: Use a low laser power to minimize phototoxicity and photobleaching. Highly

Inclined and Laminated Optical sheet (HILO) illumination is recommended to improve the

signal-to-noise ratio.

Acquisition Parameters:
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Exposure Time: Typically 20-50 ms per frame to capture the dynamics of diffusing

molecules.

Laser Power: Adjust to achieve a sparse density of fluorescent spots per frame, allowing

for accurate localization and tracking of individual molecules.

Acquisition Duration: Acquire a time-lapse series of images (a "movie") for a duration

sufficient to capture the desired biological process, typically a few minutes.

Data Acquisition: Record the image series.

Data Analysis Workflow
The analysis of single-molecule tracking data involves several computational steps to extract

quantitative information about molecular motion.

Localization: In each frame of the movie, identify the positions of individual fluorescent spots

with high precision by fitting their intensity profiles to a 2D Gaussian function.[8]

Tracking: Link the localized positions of the same molecule across consecutive frames to

reconstruct its trajectory. This is often done using a nearest-neighbor algorithm.[8]

Analysis of Trajectories: From the reconstructed trajectories, various parameters can be

calculated, including:

Diffusion Coefficient (D): A measure of the molecule's mobility.

Mean Squared Displacement (MSD): Provides information about the mode of motion (e.g.,

free diffusion, confined diffusion, or active transport).

Residence Time: The duration a molecule remains in a specific cellular location.

Mandatory Visualizations
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Caption: Experimental workflow for labeling and imaging.
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Caption: Data analysis workflow for SMT experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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